The compound Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate is a chemical entity that has not been directly studied in the provided papers. However, similar ethyl ester compounds have been investigated for their biological activities and potential applications in various fields. These compounds include ethyl-3,4-dihydroxybenzoate, which has been studied for its effects on esophageal squamous cell carcinoma cells1, and ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate, which has been analyzed for its acetylcholinesterase inhibition properties2. Other related compounds, such as ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates and ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives, have been synthesized and studied for their potential to yield various biologically active derivatives3 4.
The synthesis of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate is a multi-step process that involves modifications to the structure of (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (SB 207710), a known high-affinity 5-HT4 receptor antagonist. [] The modifications primarily target the aryl side of the ester bond, aiming to facilitate rapid labeling with positron emitters like carbon-11 or fluorine-18 for potential use in Positron Emission Tomography (PET) imaging studies. []
One of the key modifications involves the replacement of the iodine atom in SB 207710 with smaller substituents like nitrile, methyl, or fluoro groups. [] Additionally, the synthesis may involve methylation of the 8-amino group, opening of the dioxane ring, and adjustments to the length of the N-alkyl group. [] These modifications are designed to maintain or improve the compound's affinity for 5-HT4 receptors while enabling efficient labeling with positron emitters.
The mechanism of action of ethyl ester compounds can vary depending on their chemical structure and target. For instance, ethyl-3,4-dihydroxybenzoate has been shown to induce apoptosis in esophageal squamous cell carcinoma cells through the up-regulation of genes such as NDRG1 and BNIP3, which are involved in cell cycle regulation and cellular metabolism1. This compound also induces autophagy mediated by microtubule-associated protein 1 light chain 3, suggesting a complex interplay between autophagy and apoptosis in the mechanism of action1. On the other hand, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate acts as an acetylcholinesterase inhibitor, which is a promising approach for the treatment of Alzheimer's disease2. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of memory loss and cognitive decline associated with Alzheimer's disease2.
The applications of ethyl ester compounds are diverse and span across various fields, including medicinal chemistry and drug development. Ethyl-3,4-dihydroxybenzoate has potential applications in cancer therapy, particularly in the treatment of esophageal squamous cell carcinoma1. Its ability to induce apoptosis and autophagy in cancer cells makes it a candidate for further investigation as an anticancer agent. Similarly, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate has been identified as a lead compound for the development of new cholinergic agents for Alzheimer's disease due to its potent and selective acetylcholinesterase inhibition2. Other synthesized derivatives, such as those from ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates and ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate, have the potential to yield new compounds with various biological activities, which could be explored for their therapeutic applications3 4.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2